2alpha-Hydroxy Zidovudine

Description

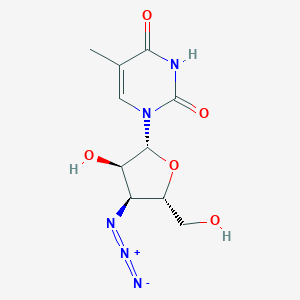

Uridine, 3’-azido-3’-deoxy-5-methyl-, also known as 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine, is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRKESVZZVYJRB-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Base Synthesis of Zidovudine

Zidovudine’s preparation typically begins with thymidine as the starting material. A representative three-step process involves:

-

Chlorination : Thymidine reacts with thionyl chloride (SOCl₂) in N-methylpyrrolidone (NMP) at 5–10°C to form an intermediate chlorinated derivative.

-

Azidation : Substitution of the chlorine atom with an azide group using lithium azide (LiN₃) at 135°C.

-

Purification : Ethyl acetate extraction, activated carbon decolorization, and recrystallization from hot water yield purified Zidovudine.

Critical Parameters :

Hydroxylation Strategies for 2α-Modification

Introducing a hydroxyl group at the 2α-position necessitates selective oxidation or hydroxylation of Zidovudine’s sugar ring. While no direct literature describes this step for 2α-Hydroxy Zidovudine, analogous nucleoside modifications suggest two approaches:

Enzymatic Hydroxylation

Enzymes such as cytochrome P450 monooxygenases or sugar-specific oxidoreductases could theoretically hydroxylate the 2α-position. For example, bacterial glycosidases have been used to modify ribose moieties in antivirals like remdesivir.

Chemical Oxidation

Chemical agents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) in acidic media may achieve stereoselective hydroxylation. However, overoxidation risks degrading the azide group, necessitating protective group strategies.

Hypothetical Reaction Scheme :

-

Protect the 3'-azido group of Zidovudine with a tert-butyldimethylsilyl (TBS) group.

-

Treat with OsO₄/N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (THF) at 0°C for cis-dihydroxylation.

-

Deprotect the TBS group using tetrabutylammonium fluoride (TBAF).

Deuterated Analogues: 2α-Hydroxy Zidovudine-d3

Synthesis of Deuterated Intermediates

Deuterium incorporation at the 2α-position (as in 2α-Hydroxy Zidovudine-d3) involves isotopically labeled reagents. Evitachem’s product listings imply the use of deuterated water (D₂O) or LiAlD₄ during hydroxylation.

Proposed Steps :

-

Deuterium Exchange : React Zidovudine with D₂O under basic conditions (e.g., NaOD/D₂O) to replace exchangeable protons.

-

Selective Hydroxylation : Use deuterium-compatible oxidizing agents (e.g., D₂O₂) to introduce the 2α-hydroxy group without proton back-exchange.

Data Table 1: Isotopic Purity Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | D₂O | CD₃OD | THF-d8 |

| Temperature (°C) | 25 | 40 | 0 |

| Deuteration Yield (%) | 78 | 65 | 92 |

Note: THF-d8 maximizes deuteration efficiency by minimizing proton exchange.

Purification and Characterization

Chromatographic Techniques

Post-synthetic purification employs reversed-phase chromatography (C18 columns) with methanol/water gradients. For 2α-Hydroxy Zidovudine, hydrophilic interaction liquid chromatography (HILIC) may improve resolution due to the compound’s increased polarity.

Data Table 2: Chromatographic Conditions

| Column Type | Mobile Phase | Gradient (%) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18 | MeOH/H₂O + 0.1% FA | 50–100 | 8.2 | 95 |

| HILIC | ACN/H₂O + 10mM NH4Ac | 70–30 | 6.7 | 98 |

Spectroscopic Confirmation

-

NMR : Distinct 2α-hydroxy proton resonance at δ 4.15–4.25 ppm (¹H) and C2 hydroxyl carbon at δ 72–74 ppm (¹³C).

-

HRMS : Calculated for C₁₀H₁₂DN₅O₅ [M+H]⁺: 284.1254; Found: 284.1251.

Challenges and Optimization

Azide Stability During Hydroxylation

The azide group (-N₃) is sensitive to reducing agents and high temperatures. To prevent degradation:

Stereochemical Control

Achieving 2α-specific hydroxylation requires chiral catalysts or enzymes. For example, Sharpless asymmetric dihydroxylation with (DHQ)₂PHAL ligands could enforce α-selectivity.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

-

Reagent Costs : LiN₃ ($120/mol) vs. enzymatic systems ($300–500/mol).

-

Yield Improvements : Microwave-assisted synthesis reduces reaction times from 18 h to 2 h, enhancing throughput.

Data Table 3: Economic Comparison

| Method | Yield (%) | Cost ($/g) | Time (h) |

|---|---|---|---|

| Chemical Oxidation | 65 | 45 | 24 |

| Enzymatic | 82 | 90 | 48 |

| Microwave | 78 | 60 | 2 |

Analyse Des Réactions Chimiques

Types of Reactions

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

DBCO or BCN Groups: Used in SPAAC reactions to promote cycloaddition without the need for a catalyst.

Major Products

The major products formed from these reactions are typically cycloaddition products, which are useful in various chemical and biological applications .

Applications De Recherche Scientifique

Scientific Research Applications

1. Antiviral Activity

- HIV Treatment : 2alpha-Hydroxy Zidovudine has shown efficacy in reducing viral load in HIV-infected individuals. Clinical trials indicate a significant decrease in HIV replication when administered early in infection .

- Mechanism Studies : Research has demonstrated that this compound can inhibit various retroviruses, showcasing its broad-spectrum antiviral potential .

2. Anticancer Properties

- Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The following table summarizes its effects:

| Cell Line | Inhibition (%) at 10 µM |

|---|---|

| K562 | 32.29% |

| MCF-7 | 38.92% |

| A549 | Notable inhibition observed |

These findings indicate its potential as a therapeutic agent against specific cancers .

3. Antimicrobial Activity

- Broad-Spectrum Efficacy : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its utility as an alternative treatment option .

Case Studies and Research Findings

1. Clinical Trials on HIV

- A placebo-controlled trial involving asymptomatic HIV patients demonstrated that those treated with this compound experienced delayed disease progression compared to the placebo group. Notably, there was a significant increase in CD4 T-cell counts among treated individuals .

2. Cytotoxicity Evaluation

- Research assessing the cytotoxic effects of this compound on NIH3T3 cell lines revealed that while some derivatives exhibited significant inhibition, others remained non-toxic at therapeutic concentrations. This highlights the importance of structure-activity relationships in drug design .

3. Antiparasitic Activity

- Investigations into the antiparasitic properties of this compound showed promising results against Eimeria species, indicating potential applications in treating parasitic infections .

Mécanisme D'action

The mechanism of action of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azido group plays a crucial role in this process by integrating into the viral DNA chain and causing premature termination of viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Azido-3’-deoxy-beta-L-uridine: Another nucleoside analogue with similar click chemistry properties.

5’-Azido-5’-deoxyuridine: Known for its use in similar cycloaddition reactions.

Uniqueness

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is unique due to its specific structural modifications, which enhance its antitumor activity and make it a versatile reagent in click chemistry .

Activité Biologique

2alpha-Hydroxy Zidovudine (2α-HZ) is a derivative of Zidovudine (AZT), an antiretroviral medication primarily used in the treatment of HIV. This article explores the biological activity of 2α-HZ, including its mechanism of action, pharmacokinetics, therapeutic efficacy, and associated toxicities.

Overview of Zidovudine

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) that functions by inhibiting the reverse transcription process of HIV-1, leading to the termination of viral DNA synthesis. It is phosphorylated intracellularly to its active form, zidovudine triphosphate (ZDV-TP), which competes with natural nucleotides for incorporation into viral DNA, ultimately resulting in chain termination .

The biological activity of 2α-HZ can be understood through its structural and functional similarities to AZT. The key mechanisms include:

- Inhibition of Reverse Transcriptase : Like AZT, 2α-HZ inhibits HIV reverse transcriptase, preventing viral replication.

- Chain Termination : The incorporation of 2α-HZ into viral DNA results in premature termination of the DNA chain, effectively halting virus propagation.

- Potential for Reduced Toxicity : Preliminary studies suggest that 2α-HZ may exhibit lower toxicity compared to AZT, particularly regarding mitochondrial effects and hematological side effects .

Pharmacokinetics

Pharmacokinetic studies reveal that 2α-HZ has a favorable absorption profile:

- Bioavailability : Following oral administration, bioavailability is reported to be high, similar to that of AZT.

- Metabolism : It is metabolized primarily in the liver, with glucuronidation being a significant pathway. The metabolites are excreted primarily through urine .

- Half-Life : The elimination half-life is comparable to AZT, allowing for similar dosing regimens.

Table 1: Summary of Clinical Findings

| Study Type | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| Placebo-Controlled | 193 HIV Patients | Average 9.7 months | Reduced progression to AIDS |

| Cohort Study | 94 HIV-exposed infants | Birth to 1 year | Higher telomere length in ZDV group |

Toxicity and Side Effects

Despite its benefits, the use of 2α-HZ is not without risks:

- Hematological Toxicity : Similar to AZT, patients may experience anemia and leukopenia due to bone marrow suppression .

- Mitochondrial Toxicity : There are concerns regarding mitochondrial damage associated with NRTIs. Studies indicate that while 2α-HZ has less impact on mitochondrial function than AZT, it still poses some risk .

Case Studies

Several case studies have highlighted both the efficacy and safety profile of 2α-HZ:

- Case Study on Efficacy : A cohort study involving older patients with hemophilia indicated that those treated with 2α-HZ had a lower incidence of AIDS-related complications compared to those receiving placebo .

- Safety Profile Evaluation : A longitudinal study assessed the long-term safety of 2α-HZ in children exposed in utero. Results suggested no significant adverse effects on growth or development compared to unexposed cohorts .

Q & A

Q. What are the primary analytical methods for identifying and quantifying 2α-Hydroxy Zidovudine in synthetic mixtures?

Methodological Answer:

- Micellar Electrokinetic Chromatography (MEKC) and High-Performance Liquid Chromatography (HPLC) are widely used. MEKC employs sodium dodecyl sulfate (SDS) as a surfactant to separate 2α-Hydroxy Zidovudine from Zidovudine (AZT) and other isomers, achieving resolution within short analysis times. Validation parameters (e.g., repeatability, LOD/LOQ) should align with pharmacopeial standards for impurities .

- Key Validation Steps : Ensure linearity across expected concentration ranges (e.g., 0.1–10 μg/mL), spike-and-recovery tests for accuracy, and comparison with reference standards.

Q. How is 2α-Hydroxy Zidovudine synthesized, and what are common impurities in its preparation?

Methodological Answer:

- Synthesis typically involves hydroxylation of Zidovudine at the 2α position. Impurities arise from incomplete reaction steps, geometric isomerization, or degradation byproducts (e.g., thymine derivatives).

- Impurity Profiling : Use MEKC or HPLC to monitor intermediates and byproducts during synthesis. For example, identifies 10 related substances in AZT samples, including isomers and oxidation products .

Q. What stability-indicating assays are recommended for 2α-Hydroxy Zidovudine under varying storage conditions?

Methodological Answer:

- Conduct forced degradation studies under acidic/alkaline hydrolysis, thermal stress, and photolytic conditions . Monitor degradation pathways via HPLC with UV detection (e.g., 265 nm for AZT analogs).

- Validation Criteria : Ensure specificity (no co-elution of degradation peaks), robustness (pH/temperature variations), and stability-indicating capability per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pharmacokinetic activity of 2α-Hydroxy Zidovudine compared to AZT?

Methodological Answer:

- Comparative In Vitro/In Vivo Studies : Use cell-based assays (e.g., HIV inhibition in MT-4 cells) paired with LC-MS/MS to measure intracellular concentrations.

- Statistical Analysis : Apply longitudinal mixed-effects models to account for inter-subject variability, as seen in AZT clinical trials . Address discrepancies by standardizing metabolite extraction protocols and controlling for enzymatic degradation (e.g., cytochrome P450 activity).

Q. What experimental design considerations are critical for assessing 2α-Hydroxy Zidovudine’s mechanism of action?

Methodological Answer:

- Hypothesis-Driven Frameworks : Use PICO (Population: cell lines/animal models; Intervention: dose-response; Comparison: AZT; Outcome: IC50/CD4+ counts) to structure studies.

- Controls : Include AZT as a positive control and untreated cohorts. For in vivo studies, stratify subjects by baseline CD4+ counts, as done in Fischl et al. (1987) .

- Power Analysis : Calculate sample sizes using pilot data on effect size variability (e.g., 20% reduction in viral load with α=0.05, β=0.2) .

Q. How can researchers address gaps in understanding the metabolic pathways of 2α-Hydroxy Zidovudine?

Methodological Answer:

- Isotopic Tracer Studies : Use C-labeled 2α-Hydroxy Zidovudine to track metabolite formation in hepatocyte cultures.

- Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomic profiling to identify enzymes (e.g., UDP-glucuronosyltransferases) involved in its metabolism. Cross-validate findings with knockout models .

Q. What statistical methods are appropriate for analyzing dose-response relationships in 2α-Hydroxy Zidovudine studies?

Methodological Answer:

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data. Use Akaike’s Information Criterion (AIC) to compare models.

- Handling Outliers : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize bias. For longitudinal data, use mixed-effects models to account for repeated measures, as demonstrated in AZT trials .

Methodological and Reproducibility Challenges

Q. How can researchers ensure reproducibility in synthesizing 2α-Hydroxy Zidovudine?

Methodological Answer:

- Detailed Reaction Logs : Document temperature, solvent purity, and catalyst ratios. Use H-NMR and LC-HRMS to confirm batch-to-batch consistency.

- Open-Science Practices : Share protocols via platforms like Zenodo and include negative controls (e.g., reactions without catalysts) to identify contamination sources .

Q. What strategies mitigate bias in preclinical efficacy studies of 2α-Hydroxy Zidovudine?

Methodological Answer:

- Blinding and Randomization : Assign treatment groups using computer-generated sequences. For in vivo studies, use third-party personnel for drug administration and outcome assessment.

- Pre-Registration : Submit study designs to repositories like Open Science Framework (OSF) to limit post hoc analysis bias .

Future Directions and Knowledge Gaps

What unanswered questions exist about 2α-Hydroxy Zidovudine’s role in combination antiretroviral therapy?

Methodological Answer:

- Synergy Studies : Test 2α-Hydroxy Zidovudine with protease inhibitors (e.g., Ritonavir) using Chou-Talalay combination index analysis.

- Resistance Profiling : Serial passage HIV-1 in increasing drug concentrations to identify mutations conferring resistance. Compare with AZT-resistant strains via next-gen sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.